molecular formula C21H26N2O5S B6571481 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946213-11-2

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571481
CAS No.: 946213-11-2
M. Wt: 418.5 g/mol
InChI Key: FLISCAJGTRZPIA-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic molecule characterized by a combination of functional groups that contribute to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. The process often begins with the formation of the core benzamide structure, followed by the introduction of methoxy groups at the 3 and 5 positions of the benzene ring. The synthesis of the tetrahydroquinoline moiety is achieved through a cyclization reaction, and the sulfonyl group is introduced via sulfonylation.

Industrial Production Methods

While the laboratory synthesis of this compound can be achieved through precise reaction conditions and purification techniques, industrial production would necessitate scalable and cost-effective methods. This includes optimizing reaction conditions, using more sustainable reagents, and implementing robust purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various types of chemical reactions, including:

  • Oxidation: Oxidative processes may target the methoxy groups or the tetrahydroquinoline moiety, leading to corresponding oxidized derivatives.

  • Reduction: Reduction reactions can potentially modify the sulfonyl group or other reducible functionalities within the molecule.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions prone to such chemical interactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substituents: Variety of nucleophiles or electrophiles depending on the desired product.

Major Products

The major products of these reactions vary depending on the specific reaction conditions and reagents used but generally include oxidized derivatives, reduced products, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is utilized as a reagent or intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a molecular probe to study specific biological pathways or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes and protein functions.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological properties, potentially acting as therapeutic agents for various diseases. Research into its bioactivity and mechanism of action could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and specialty chemicals. Its chemical properties can be harnessed to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with molecular targets, potentially including enzymes or receptors. The compound's effects are mediated through specific pathways, which may include modulation of enzyme activity, binding to receptor sites, or alteration of cellular processes.

Comparison with Similar Compounds

Unique Features

Compared to other compounds, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar molecules.

Similar Compounds

Similar compounds include:

  • 3,4,5-trimethoxybenzamide: Differing primarily by the substitution pattern on the benzene ring.

  • N-(2-sulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Featuring a sulfonyl group at a different position.

  • 3,5-dimethoxy-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: With a different alkyl group attached to the sulfonyl moiety.

Each of these compounds, while sharing some structural similarities, possesses unique properties that can influence their respective chemical behavior and applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-11-17(7-8-20(15)23)22-21(24)16-12-18(27-2)14-19(13-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISCAJGTRZPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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